Methyl 2-(4-phenylpiperazin-1-yl)acetate
Overview
Description
“Methyl 2-(4-phenylpiperazin-1-yl)acetate” is a chemical compound that contains a piperazine ring. Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of benzimidazole derivatives conventionally .Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-phenylpiperazin-1-yl)acetate” is C13H18N2O2 . Further details about its structure could be obtained from spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .Scientific Research Applications
Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment
“Methyl 2-(4-phenylpiperazin-1-yl)acetate” is used in the design and synthesis of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .
Anxiolytic Activity
This compound is also used in the design, synthesis, and evaluation of anxiolytic activity of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole derivatives . Out of all the derivatives synthesized, compounds 5b, 5c, and 5f exhibited outstanding anxiolytic efficacy in both computational simulations and live subjects .
Butyrylcholinesterase Inhibitors
“Methyl 2-(4-phenylpiperazin-1-yl)acetate” is also used in the design and synthesis of aryl(4-phenylpiperazin-1-yl)methanethione derivatives . These derivatives were evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase .
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-phenylpiperazin-1-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function .
Mode of Action
Methyl 2-(4-phenylpiperazin-1-yl)acetate interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can break down acetylcholine .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels in the brain. This affects the cholinergic neurotransmission pathway, which is involved in various cognitive functions such as learning and memory . The exact downstream effects of this increase in acetylcholine are complex and can vary depending on other factors, but generally, it is associated with improved cognitive function .
Result of Action
The primary result of Methyl 2-(4-phenylpiperazin-1-yl)acetate’s action is an increase in acetylcholine levels in the brain due to the inhibition of AChE . This can lead to improved cognitive function, particularly in conditions where acetylcholine levels are low, such as Alzheimer’s disease .
properties
IUPAC Name |
methyl 2-(4-phenylpiperazin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-14-7-9-15(10-8-14)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRXORSEWUBRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623396 | |
Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-phenylpiperazin-1-yl)acetate | |
CAS RN |
201727-67-5 | |
Record name | Methyl (4-phenylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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